molecular formula C19H21N3O4 B3571801 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine

1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B3571801
M. Wt: 355.4 g/mol
InChI Key: RZYUFHUBJPPQJJ-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. Studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It also exhibits anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. Additionally, the compound has been shown to have good oral bioavailability, making it a suitable candidate for drug development.
One limitation of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity at high doses. Therefore, it is important to use appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for research on 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the compound's mechanism of action and its effects on neuronal function. Additionally, the compound's potential use as an anticancer agent warrants further investigation.
Another area of future research is the development of novel analogs of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine with improved pharmacological properties. This could involve modifications to the chemical structure to enhance potency, selectivity, and bioavailability.
Conclusion
In conclusion, 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity make it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-18-8-4-16(5-9-18)19(23)21-12-10-20(11-13-21)14-15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUFHUBJPPQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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